松柏醇-4-O-β-D-葡萄糖苷

描述

Synthesis Analysis

Pinoresinol 4-O-beta-D-glucopyranoside's synthesis involves enzymatic reactions, including transglycosylation processes catalyzed by cyclodextrin glycosyltransferase (CGTase) using β-cyclodextrin as the glycosyl donor and pinoresinol as the acceptor molecule. This enzymatic synthesis allows for the production of pinoresinol glucosides with antioxidant and anti-inflammatory activities, although these activities may be reduced compared to the original pinoresinol due to structural modifications (Khummanee, N., Rudeekulthamrong, P., & Kaulpiboon, J., 2019).

Molecular Structure Analysis

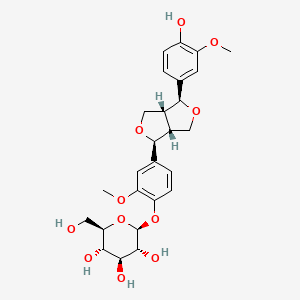

The molecular structure of pinoresinol 4-O-beta-D-glucopyranoside is elucidated through spectroscopic and chemical analyses, including NMR and MS techniques. These studies confirm the glucoside's structure and provide insights into the stereochemistry of the molecule, essential for understanding its biological activities (Matsunami, K. et al., 2009).

Chemical Reactions and Properties

Pinoresinol 4-O-beta-D-glucopyranoside exhibits potent DPPH radical-scavenging activity, indicating its potential as an antioxidant agent. Its chemical reactions, particularly those involving glycosylation and deglycosylation, play a crucial role in its biological activities and the modulation of its solubility and stability (Matsunami, K. et al., 2009).

Physical Properties Analysis

The physical properties of pinoresinol 4-O-beta-D-glucopyranoside, including solubility and stability, are influenced by its glycosidic bond. The addition of glucose units can enhance its solubility in water, making it more bioavailable. However, the stability of the compound may decrease at high temperatures and upon exposure to light, affecting its efficacy and shelf life (Shi, J. et al., 2011).

科学研究应用

抗氧化活性

松柏醇-4-O-β-D-葡萄糖苷在 FRAP 和 ABTS 测定中显示出有希望的抗氧化活性 {svg_1} {svg_2}. 总抗氧化能力分别为 418.47 和 1091.3 µmol/g(以抗坏血酸计) {svg_3} {svg_4}.

保肝活性

该化合物在体内表现出保肝活性。 观察到,在 50 mg/kg 体重的剂量下,它降低了 AST 和 ALT 水平 {svg_5} {svg_6}.

降血糖活性

松柏醇-4-O-β-D-葡萄糖苷显示出有效的体外降血糖活性。 它以 48.13 μg/ml 的 IC50 值抑制了 α-葡萄糖苷酶 {svg_7} {svg_8}.

降低血清葡萄糖水平

在链脲佐菌素处理的小鼠中,该化合物导致血清葡萄糖水平显着下降 37.83% {svg_9} {svg_10}.

升高胰岛素水平

在链脲佐菌素处理的小鼠中,用该化合物处理后,观察到胰岛素水平有望升高 25.37% {svg_11} {svg_12}.

降低氧化应激指标

作用机制

Target of Action

Pinoresinol 4-O-beta-D-glucopyranoside (PG) primarily targets α-glucosidase and α-amylase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

PG inhibits the action of α-glucosidase and α-amylase, thereby reducing the breakdown of carbohydrates into glucose . This inhibition results in a decrease in postprandial hyperglycemia, which is beneficial for managing diabetes.

Biochemical Pathways

By inhibiting α-glucosidase and α-amylase, PG affects the carbohydrate metabolism pathway . The downstream effect of this inhibition is a reduction in glucose absorption, leading to lower blood glucose levels.

Result of Action

The inhibition of α-glucosidase and α-amylase by PG leads to a significant decrease in serum glucose levels . Additionally, PG has been shown to exhibit antioxidant activity, which can help combat oxidative stress . It also exhibits hepatoprotective activity, indicating its potential to protect the liver from damage .

未来方向

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20+,21+,22-,23+,24+,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJNETOQFQXTLI-WMYFGKAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。